Benzene, 1-chloro-4-[(phenylseleno)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-chloro-4-[(phenylseleno)methyl]- is an organic compound with the molecular formula C13H11ClSe It is a derivative of benzene, where a chlorine atom and a phenylseleno group are attached to the benzene ring
Vorbereitungsmethoden
The synthesis of Benzene, 1-chloro-4-[(phenylseleno)methyl]- typically involves the reaction of 1-chloro-4-methylbenzene with phenylselenol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of a selenoether intermediate, which is then oxidized to yield the final product .
Analyse Chemischer Reaktionen
Benzene, 1-chloro-4-[(phenylseleno)methyl]- undergoes various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide, which can further undergo elimination to yield a vinyl chloride derivative.
Reduction: The compound can be reduced to form the corresponding selenide.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-chloro-4-[(phenylseleno)methyl]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress plays a role.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Benzene, 1-chloro-4-[(phenylseleno)methyl]- involves its interaction with various molecular targets. The phenylseleno group can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential use as an anticancer agent, where the induced oxidative stress can lead to the selective killing of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1-chloro-4-[(phenylseleno)methyl]- can be compared with other similar compounds such as:
Benzene, 1-chloro-4-methyl-: This compound lacks the phenylseleno group and thus has different chemical reactivity and applications.
Benzene, 1-chloro-4-[(phenylthio)methyl]-: This compound has a phenylthio group instead of a phenylseleno group, leading to different redox properties and biological activities.
The uniqueness of Benzene, 1-chloro-4-[(phenylseleno)methyl]- lies in its phenylseleno group, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
59305-51-0 |
---|---|
Molekularformel |
C13H11ClSe |
Molekulargewicht |
281.65 g/mol |
IUPAC-Name |
1-chloro-4-(phenylselanylmethyl)benzene |
InChI |
InChI=1S/C13H11ClSe/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 |
InChI-Schlüssel |
JEJVFSCITUBRQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.